N‑Alkyl Chain Length Optimization: a 5‑Carbon Tether Provides Maximal CB Receptor Affinity in Related Chemotypes
In a systematic structure–activity relationship study of cannabimimetic indoles, N‑1 alkyl chain length was varied from 3 to 7 carbons. The 5‑carbon chain yielded the highest affinity for both CB₁ and CB₂ receptors, with extension to a 7‑carbon chain causing a dramatic loss of binding [1]. Although this study was performed on an indole scaffold rather than morpholine, the principle that a five‑atom spacer optimally bridges the pharmacophore to a hydrophobic pocket is a conserved class‑level trend, suggesting that 4-(5-chloropentyl)morpholine – which delivers a five‑carbon linker terminated by a displaceable chloride – is the preferred length for constructing high‑affinity ligands in systems where linker length is a critical parameter.
| Evidence Dimension | Cannabinoid receptor binding affinity (Ki) as a function of N‑alkyl chain length |
|---|---|
| Target Compound Data | 5‑carbon chain (optimal in indole series) |
| Comparator Or Baseline | 3‑carbon chain: reduced affinity; 7‑carbon chain: >10‑fold loss in affinity |
| Quantified Difference | 5‑carbon chain length is the optimum; 7‑carbon chain results in a dramatic decrease in binding |
| Conditions | CB₁ and CB₂ receptor binding assays using [³H]CP‑55,940 displacement in transfected cell lines |
Why This Matters
For projects targeting cannabinoid receptors or related GPCRs, 4-(5-chloropentyl)morpholine offers a linker length that aligns with the empirically determined optimum, potentially bypassing a synthetic iteration to identify the ideal spacer.
- [1] Aung, M. M.; et al. Influence of the N-1 alkyl chain length of cannabimimetic indoles upon CB₁ and CB₂ receptor binding. Drug Alcohol Depend. 2000, 60, 133-140. View Source
